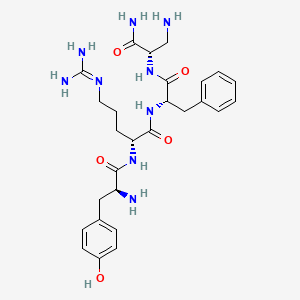

L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide

Beschreibung

L-Tyrosyl-N⁵-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide (CAS: 651317-20-3) is a synthetic tetrapeptide with the sequence Tyr-D-Orn(N⁵-diaminomethylidene)-Phe-3-amino-Alaninamide . Its molecular formula is C₂₇H₃₉N₉O₅, and it features a unique diamino-methylidene modification on the D-ornithine residue. The compound’s stereochemistry includes six defined stereocenters, critical for its bioactivity .

Eigenschaften

CAS-Nummer |

651317-20-3 |

|---|---|

Molekularformel |

C27H39N9O5 |

Molekulargewicht |

569.7 g/mol |

IUPAC-Name |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-1,3-diamino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |

InChI |

InChI=1S/C27H39N9O5/c28-15-22(23(30)38)36-26(41)21(14-16-5-2-1-3-6-16)35-25(40)20(7-4-12-33-27(31)32)34-24(39)19(29)13-17-8-10-18(37)11-9-17/h1-3,5-6,8-11,19-22,37H,4,7,12-15,28-29H2,(H2,30,38)(H,34,39)(H,35,40)(H,36,41)(H4,31,32,33)/t19-,20+,21-,22-/m0/s1 |

InChI-Schlüssel |

KFZTZWWPGCBCMU-LRSLUSHPSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Tyrosyl-N~5~-(Diaminomethyliden)-D-Ornithyl-L-Phenylalanyl-3-Amino-L-Alaninamid umfasst mehrere Schritte, die jeweils spezifische Reaktionsbedingungen erfordern. Der Prozess beginnt typischerweise mit dem Schutz von Aminogruppen, um unerwünschte Nebenreaktionen zu verhindern. Die Aminosäuren werden dann unter Verwendung von Peptidbindungsbildungsreaktionen gekoppelt, die häufig durch Kupplungsreagenzien wie Carbodiimide erleichtert werden. Der letzte Schritt beinhaltet die Entschützung, um das gewünschte Peptid zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Festphasenpeptidsynthese (SPPS) umfassen, eine Methode, die weit verbreitet für die Synthese von Peptiden eingesetzt wird. SPPS ermöglicht die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Diese Methode ist effizient und skalierbar, was sie für die großtechnische Produktion geeignet macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Tyrosyl-N~5~-(Diaminomethyliden)-D-Ornithyl-L-Phenylalanyl-3-Amino-L-Alaninamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dopachinon zu bilden.

Reduktion: Reduktionsreaktionen können auf die Diaminomethylidengruppe abzielen.

Substitution: Aminogruppen können an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Periodat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide können Substitutionsreaktionen erleichtern.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation des Tyrosinrests zur Bildung von Dopachinon führen, während die Reduktion der Diaminomethylidengruppe ein einfacheres Amin-Derivat ergeben kann .

Wissenschaftliche Forschungsanwendungen

L-Tyrosyl-N~5~-(Diaminomethyliden)-D-Ornithyl-L-Phenylalanyl-3-Amino-L-Alaninamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Peptidsynthese und -reaktionen verwendet.

Biologie: Untersucht auf seine Rolle bei Protein-Protein-Interaktionen und Enzyminhibition.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner Fähigkeit, mit spezifischen biologischen Zielen zu interagieren.

Industrie: Einsatz bei der Entwicklung von peptidbasierten Materialien und Pharmazeutika.

Wirkmechanismus

Der Wirkungsmechanismus von L-Tyrosyl-N~5~-(Diaminomethyliden)-D-Ornithyl-L-Phenylalanyl-3-Amino-L-Alaninamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die Diaminomethylidengruppe spielt eine entscheidende Rolle bei diesen Interaktionen und bildet häufig Wasserstoffbrücken und elektrostatische Wechselwirkungen mit den Zielmolekülen .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Peptide-Based Compounds with Modified Amino Acids

N⁵-(Diaminomethylene)-L-ornithyl-N⁵-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-tryptophyl-3-[(2-aminoethyl)(phenylcarbamoyl)amino]-L-alanyl-L-phenylalaninamide (CAS: Not provided)

- Structure: This hexapeptide contains two diamino-methylidene groups on adjacent ornithine residues and incorporates tryptophan and phenylcarbamoyl-modified alanine .

- Key Differences: Longer peptide chain (6 residues vs. 4 in the target compound). Dual diamino-methylidene modifications may alter receptor specificity or solubility. Molecular weight: 1097.3 g/mol (vs. 593.66 g/mol for the target compound) .

N-isopropyloleanolic amide 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside (TS1)

- Structure: A triterpenoid saponin with an oleanolic acid backbone linked to a disaccharide and an isopropyl amide .

- Key Differences: Non-peptide structure with a steroidal scaffold. Carbohydrate moiety enhances hydrophilicity, unlike the target compound’s purely amino acid-based design. Demonstrated bioactivity in glycosidase inhibition or membrane interaction studies .

Non-Peptide Compounds with Diamino-Methylidene Modifications

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide (EIPA)

- Structure: A pyrazine derivative with a diamino-methylidene group, used as a sodium-hydrogen exchanger (NHE) inhibitor .

- Key Differences: Small-molecule inhibitor (MW: ~360 g/mol) vs. peptide-based target compound. The diamino-methylidene group in EIPA competitively blocks Na⁺ binding sites, suggesting the target compound’s modification may similarly enhance ionic interactions .

Pharmaceutical Peptides with Similar Backbone Modifications

Abarelix (PPI-149)

Comparative Data Table

Research Findings and Implications

Synthesis Strategies: The target compound’s diamino-methylidene group likely requires selective guanidinylation, akin to methods used in EIPA synthesis . Peptide coupling steps may resemble those in TS1’s amide bond formation (e.g., HATU-mediated activation) . Chromatographic purification (e.g., silica gel CC in TS1) is critical for isolating stereochemically pure products .

Bioactivity Insights: The diamino-methylidene modification in EIPA enhances NHE1 selectivity , suggesting the target compound’s similar group may optimize binding to cationic targets (e.g., GPCRs or ion channels). Compared to Abarelix, the shorter peptide chain of the target compound may reduce immunogenicity but limit receptor affinity .

Stability and Solubility :

- Carbohydrate moieties in TS1 improve aqueous solubility , whereas the target compound’s lack of such groups may necessitate formulation adjustments for in vivo use.

Biologische Aktivität

L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-3-amino-L-alaninamide is a synthetic peptide that has garnered attention for its potential biological activities. This compound, characterized by a unique amino acid sequence and specific functional groups, may exhibit various therapeutic effects, making it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant studies, and detailed findings.

Molecular Characteristics

- Molecular Formula: C27H39N9O5

- Molecular Weight: 565.66 g/mol

- IUPAC Name: this compound

- CAS Number: 57340584

Structural Features

The structure of this compound includes:

- A tyrosine residue that may facilitate interactions with receptors due to its aromatic nature.

- A diaminomethylidene group that potentially enhances binding affinity to biological targets.

- An ornithine residue which could influence the compound's stability and bioactivity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and thereby altering metabolic pathways.

- Receptor Modulation: It could bind to cell surface receptors, influencing signaling cascades that affect cellular functions.

- Protein Interactions: The peptide might stabilize or disrupt protein-protein interactions, impacting various physiological processes.

Pharmacological Studies

Recent studies have explored the pharmacological potential of related compounds and derivatives:

- Anticonvulsant Activity: Research on similar alaninamide derivatives has shown significant anticonvulsant effects in mouse models, indicating that modifications in peptide structure can lead to enhanced therapeutic properties .

| Compound | ED50 (mg/kg) | Mechanism |

|---|---|---|

| Compound 5 | 48.0 (MES) | Anticonvulsant |

| Compound 5 | 45.2 (6 Hz) | Anticonvulsant |

This suggests that this compound may also possess similar properties worth investigating.

Case Studies

-

Study on Peptide Synthesis and Biological Activity:

- A study focused on the synthesis of peptides with diaminomethylidene modifications showed that these compounds could exhibit enhanced binding affinities for certain receptors compared to their unmodified counterparts. This highlights the importance of structural modifications in developing therapeutics .

-

Comparative Analysis with Other Peptides:

- Comparative studies have indicated that peptides containing diaminomethylidene groups often demonstrate unique biological activities compared to similar peptides without this modification. For instance, compounds like L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl have shown promise in various biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.